N,N',N'',N''',N''''-五乙酰几丁五糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

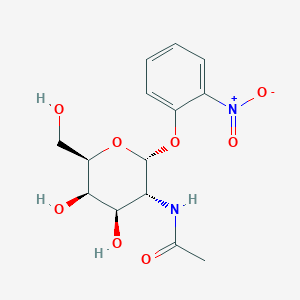

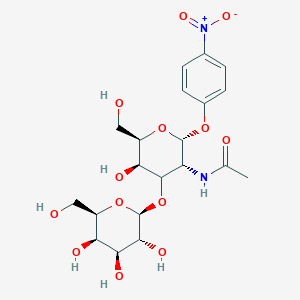

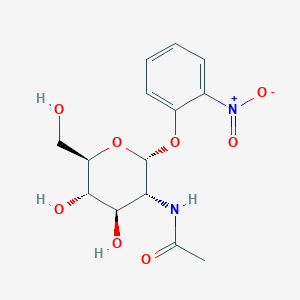

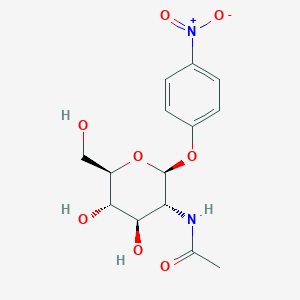

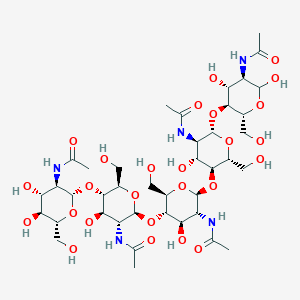

“N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose” is a compound with the molecular formula C40H67N5O26 . It is an amino sugar .

Molecular Structure Analysis

The molecular structure of “N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose” is complex, with a molecular weight of 1034.0 g/mol . The IUPAC name for this compound is quite long, indicating a complex structure .Physical And Chemical Properties Analysis

“N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose” is a solid at 20 degrees Celsius . It has a melting point of 285-295°C . It should be stored at a temperature below 0°C and should be kept away from heat .科学研究应用

Plant Biology and Root Nodulation

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose: plays a crucial role in the process of root nodulation, particularly in leguminous plants. This compound is involved in the interaction between plant roots and Rhizobium bacteria, which is essential for the conversion of atmospheric nitrogen into ammonia . The compound binds to plant root lectins, promoting cell division in the root cortex, which is a vital step in the formation of root nodules.

Inhibition of Nitric Oxide Production

In the field of immunology, N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose has been found to inhibit nitric oxide production in LPS-activated RAW 264.7 macrophages . This suggests potential applications in controlling inflammatory responses and studying the pathways involved in immune reactions.

Bioimaging

Chelate compounds, including those related to N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose , have been applied in bioimaging. These compounds can be used to enhance the visualization of biological processes and structures at the molecular level, providing valuable insights into cellular functions .

Organic Light-Emitting Diodes (OLEDs)

The organoboron derivatives of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose have been utilized in the development of OLEDs. These compounds contribute to the creation of more efficient and durable light-emitting materials, which are key components in the manufacturing of display and lighting technologies .

Functional Polymers

In materials science, the organoboron chelate derivatives of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose are used to synthesize functional polymers. These polymers have diverse applications, ranging from the creation of novel materials with specific mechanical properties to the development of responsive or smart materials .

Photocatalysts and Electroluminescent Devices

The compound’s derivatives are also significant in the synthesis of photocatalysts and electroluminescent devices. These applications are important in the fields of renewable energy and sustainable environmental technologies, as well as in the development of new methods for lighting and display .

作用机制

Target of Action

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose, also known as N-I,N-II,N-III,N-IV,N-V-PENTAACETYLCHITO-PENTAOSE, is a chito-oligosaccharide . Its primary targets are likely to be enzymes involved in the metabolism of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

The compound is involved in the process of root nodulation, a symbiotic relationship between leguminous plants and Rhizobium bacteria . It is produced by NodC, a chito-oligosaccharide synthase, and serves as a substrate for NodL, an O-acetyltransferase . The interaction between this compound and plant root lectins may promote cell division in the root cortex .

Biochemical Pathways

The biochemical pathways affected by N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose are related to the metabolism of chitin and the symbiotic relationship between leguminous plants and Rhizobium bacteria . The downstream effects include the conversion of atmospheric nitrogen into ammonia, which is crucial for plant growth .

Pharmacokinetics

Given its role in root nodulation, it is likely that the compound is absorbed and distributed in the plant root system .

Result of Action

The result of the action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is the promotion of root nodulation, leading to the conversion of atmospheric nitrogen into ammonia . This process enhances the growth and productivity of leguminous plants .

Action Environment

The action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is influenced by environmental factors such as soil pH, temperature, and the presence of Rhizobium bacteria . These factors can affect the compound’s action, efficacy, and stability.

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBKTWJIYTYFBH-YSJWDAEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N',N'',N''',N''''-Pentaacetylchitopentaose | |

Q & A

Q1: How does N,N′,N″,N′″,N″″-Pentaacetylchitopentaose (CO5) interact with Armillaria sp. 541 and what are the potential downstream effects?

A: The research paper demonstrates that CO5 specifically binds to a LysM domain-containing protein named Armillaria LysM domain recognition gene (aLDRG) in Armillaria sp. 541. [] This interaction was confirmed using a biolayer interferometry (BLI) assay. While the specific downstream effects are not fully elucidated in the paper, the authors suggest that aLDRG, with its ability to bind chitin oligosaccharides like CO5, plays a crucial role in the recognition process between the fungus and its host during the formation of symbiotic relationships. [] This recognition, mediated by the binding of aLDRG to chitin components, is likely crucial for the development of the symbiotic structures (rhizomorphs) observed in Armillaria sp. 541.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

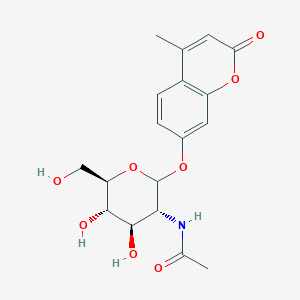

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)